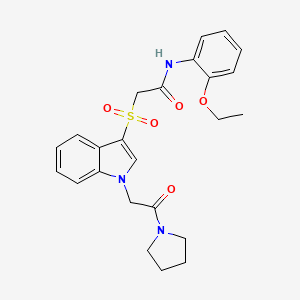

N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-2-32-21-12-6-4-10-19(21)25-23(28)17-33(30,31)22-15-27(20-11-5-3-9-18(20)22)16-24(29)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPBQSVBZOLGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog 1: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide

Structural Features :

- Indole substitution : 4-Chlorobenzoyl at N1, 5-methoxy, 2-methyl.

- Acetamide side chain : Pyridin-3-yl ethyl group.

Comparison :

- The target compound replaces the chlorobenzoyl and methyl groups with a 2-oxo-pyrrolidinylethyl group, likely enhancing solubility due to the pyrrolidine’s polarity.

- The ethoxyphenyl group in the target may improve metabolic stability compared to the pyridinyl ethyl group, which could increase susceptibility to oxidation.

- Both compounds inhibit CYP51, but the target’s sulfonyl group may enhance binding affinity to enzyme active sites .

Structural Analog 2: N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Structural Features :

- Indole substitution : Unmodified indole core.

- Propanamide side chain : 6-Methoxynaphthalenyl group.

Comparison :

- The 6-methoxynaphthalenyl group in Analog 2 adds bulkiness, which may reduce membrane permeability relative to the target’s ethoxyphenyl group.

- Both compounds leverage aromatic moieties for hydrophobic interactions, but the target’s ethoxyphenyl balances hydrophobicity and polarity more effectively .

Structural Analog 3: N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Structural Features :

- Core structure : Piperidine-3-carboxamide.

- Substituents : Phenylsulfonyl and pyrrolidinyl-oxoethyl groups.

Comparison :

- The target compound replaces the piperidine-carboxamide with an indole-sulfonyl scaffold, which may enhance π-π stacking interactions in enzyme binding pockets.

- Both share the pyrrolidinyl-oxoethyl group, suggesting a conserved role in modulating enzyme inhibition (e.g., sterol demethylases or kinases).

- The phenylsulfonyl group in Analog 3 is analogous to the indole-sulfonyl in the target, but the latter’s indole core provides additional aromaticity for target engagement .

Structural Analog 4: N-(2-(1H-Indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide

Structural Features :

- Indole substitution : Unmodified indole.

- Acetamide side chain: Quinolin-8-ylamino group.

Comparison :

Structural Analog 5: [2-Oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate

Structural Features :

- Core structure : Sulfamoyl-aniline linked to oxoethyl benzoate.

- Substituents : Tetrahydro-azepine and dimethylbenzoate.

Comparison :

- The target compound replaces the benzoate and azepine groups with a pyrrolidinyl-oxoethyl and ethoxyphenyl, prioritizing enzyme inhibition over esterase-mediated metabolism.

- Both include sulfonamide/sulfamoyl groups, critical for interactions with viral polymerases or proteases.

- The dimethylbenzoate in Analog 5 may confer shorter half-life due to ester hydrolysis, whereas the target’s acetamide and ether groups enhance stability .

Q & A

Q. Methodology :

Functional group variation : Synthesize analogs with modified substituents (e.g., replace ethoxy with methoxy or halogens) .

Bioactivity assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzymatic inhibition assays .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. Example SAR Table :

| Analog | Modification | IC₅₀ (Target A) | Reference |

|---|---|---|---|

| Parent | None | 12 nM | |

| Analog 1 | Methoxy → Cl | 8 nM | |

| Analog 2 | Pyrrolidine → Piperidine | 45 nM |

Advanced: How to resolve contradictions in reported biological activity data?

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., ELISA) assays .

- Dose-response studies : Establish reproducibility across multiple concentrations (e.g., 1 nM–100 µM) .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., ATP levels in kinase assays) .

Advanced: What strategies improve stability for in vivo applications?

- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests stability) .

- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Advanced: How to identify biological targets systematically?

- Affinity chromatography : Immobilize the compound on a resin and isolate binding proteins from cell lysates .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with putative targets (e.g., KD calculation) .

- CRISPR screening : Identify gene knockouts that confer resistance to the compound’s effects .

Advanced: What computational methods predict target interaction mechanisms?

- Molecular docking : Use Schrödinger Suite or GROMACS to model binding poses with receptors (e.g., insulin receptor) .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability .

- QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.